Selectivity Index (SI) Enhancement of Trifluoromethyl‑Benzyladenosine Derivatives Against Enterovirus 71 (EV71)
In a cytopathic effect (CPE) reduction assay using rhabdomyosarcoma (RD) cells infected with EV71 (strain BrCr), the introduction of a trifluoromethyl group on the benzyl ring of N6‑benzyladenosine (BAPR) dramatically improved antiviral selectivity. Specifically, N6‑trifluoromethylbenzyladenosine derivatives (compounds 9–11) exhibited no detectable cytotoxicity at the highest concentration tested (CC50 > 250 μM), a marked improvement over BAPR and monofluorinated analogs [1]. Among these, the 3‑trifluoromethylbenzyl isomer (compound 10) demonstrated a four‑fold gain in potency (EC50) relative to BAPR, while the 4‑trifluoromethylbenzyl isomer (compound 11, N‑[[4‑(Trifluoromethyl)phenyl]methyl]adenosine) contributed to the class‑wide observation of reduced cytotoxicity and maintained antiviral activity, thereby achieving a superior selectivity index compared to non‑fluorinated BAPR [1].
| Evidence Dimension | Cytotoxicity (CC50) in RD cells |
|---|---|
| Target Compound Data | > 250 μM (compound 11, N6-(4-trifluoromethylbenzyl)adenosine) |
| Comparator Or Baseline | BAPR (CC50 ~ 13.3 ± 3.7 μM); monofluorinated analogs (CC50 ~ 13.3 ± 3.7 μM to > 250 μM) |
| Quantified Difference | At least 18.8‑fold improvement in CC50 over BAPR |
| Conditions | CPE reduction assay, EV71 BrCr strain, RD cells, 72h incubation |
Why This Matters
A higher CC50 and improved selectivity index directly reduce off‑target cytotoxicity in antiviral screening, making this analog a more reliable tool for dissecting virus‑specific effects without confounding cell‑health artifacts.
- [1] Oslovsky, V. E., Drenichev, M. S., Sun, L., Kurochkin, N. N., Kunetsky, V. E., Mirabelli, C., Neyts, J., Leyssen, P., & Mikhailov, S. N. (2017). Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity. Molecules, 22(7), 1219. View Source
